![molecular formula C25H36ClN3O B5037347 1-benzyl-3-[(decyloxy)methyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride](/img/structure/B5037347.png)
1-benzyl-3-[(decyloxy)methyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride
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Overview
Description
1-benzyl-3-[(decyloxy)methyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmacology, biochemistry, and medicinal chemistry. This compound is synthesized using a simple yet effective method that involves the reaction of benzimidazole with benzyl chloride and decyloxymethyl chloride.
Mechanism of Action
The exact mechanism of action of 1-benzyl-3-[(decyloxy)methyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride is not fully understood. However, it has been suggested that the compound exerts its anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. It also exhibits anti-inflammatory and anti-oxidant activities by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
1-benzyl-3-[(decyloxy)methyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. It also exhibits anti-inflammatory and anti-oxidant activities, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-benzyl-3-[(decyloxy)methyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride in lab experiments include its potent anti-tumor, anti-inflammatory, and anti-oxidant activities. However, its limitations include its low solubility in water and its cytotoxicity at high concentrations.
Future Directions
For the research on 1-benzyl-3-[(decyloxy)methyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride include the development of more effective synthesis methods, the investigation of its potential applications in the treatment of various diseases, and the elucidation of its exact mechanism of action. Additionally, the compound's potential toxicity and side effects need to be further investigated to ensure its safety for human use.
Synthesis Methods
The synthesis of 1-benzyl-3-[(decyloxy)methyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride involves the reaction of benzimidazole with benzyl chloride and decyloxymethyl chloride. The reaction takes place in the presence of a catalyst such as potassium carbonate and a solvent such as dimethylformamide. The reaction mixture is heated under reflux conditions for a specific period of time, and the product is obtained by filtration and recrystallization.
Scientific Research Applications
1-benzyl-3-[(decyloxy)methyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride has potential applications in various fields of scientific research. It has been found to exhibit significant anti-tumor activity in vitro and in vivo, making it a potential candidate for the development of anti-cancer drugs. It has also been found to exhibit potent anti-inflammatory and anti-oxidant activities, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
1-benzyl-3-(decoxymethyl)benzimidazol-2-imine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O.ClH/c1-2-3-4-5-6-7-8-14-19-29-21-28-24-18-13-12-17-23(24)27(25(28)26)20-22-15-10-9-11-16-22;/h9-13,15-18,26H,2-8,14,19-21H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNHDLIQPMVCOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCN1C2=CC=CC=C2N(C1=N)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-[(decyloxy)methyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride |
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